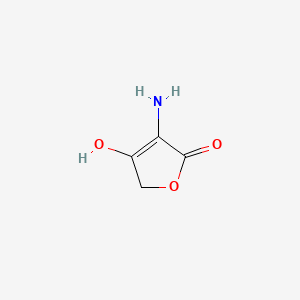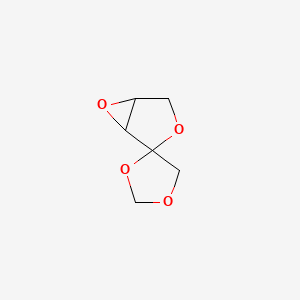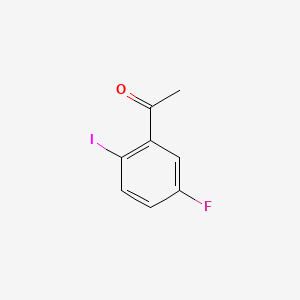
Ginsenoside Ra0
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ginsenoside Ra0 belongs to the class of organic compounds known as triterpenoids . These are terpene molecules containing six isoprene units . Ginsenosides or panaxosides are a class of natural product steroid glycosides and triterpene saponins . Compounds in this family are found almost exclusively in the plant genus Panax (ginseng), which has a long history of use in traditional medicine that has led to the study of pharmacological effects of ginseng compounds .
Synthesis Analysis
The biosynthetic pathway of ginsenosides is not entirely characterized, though as steroids they derive from pathways that lead to the synthesis of isoprene units . A proposed pathway converts squalene to 2,3-oxidosqualene via the action of squalene epoxidase, at which point dammaranes can be synthesized through dammarenediol synthase . In the proposed pathway, squalene is synthesized from the assembly of two farnesyl diphosphate (FPP) molecules . Ginsenosides can be isolated from various parts of the plant, though typically from the roots, and can be purified by column chromatography .Molecular Structure Analysis
Most known ginsenosides are classified as members of the dammarane family . The structure of these dammarane ginsenosides consists of a 4-ring, steroid-like structure . To each ginsenoside is bound at least 2 or 3 hydroxyl groups at the carbon-3 and -20 positions or the carbon-3, -6, and -20 positions respectively .Chemical Reactions Analysis
The proposed method for the analysis of ginsenosides is based on a heating-block method without further treatment . The u-HPLC separation was performed on a reversed C18 column (100 × 2 mm id, particle size 2 µm) followed by ultraviolet detection at 203 nm .Physical And Chemical Properties Analysis
This compound has a molecular formula of C60H102O28 and a molecular weight of 1271.44 . It is an extremely weak basic (essentially neutral) compound (based on its pKa) .Mechanism of Action
Two broad mechanisms of action have been suggested for ginsenoside activity, based on their similarity to steroid hormones . They are amphiphilic and may interact with and change the properties of cell membranes . Some ginsenosides have also been shown to be partial agonists of steroid hormone receptors .
Safety and Hazards
Future Directions
Many ginsenosides can promote bone formation and inhibit bone resorption, such as Rb1, Rb2 and Re . Ginsenosides have the potential to be new drugs for the treatment of osteoporosis, promote fracture healing and are strong candidates for cytokines in the tissue-engineered bone . This review provides a theoretical basis for clinical drug applications and proposes several future directions for exploring the beneficial role of ginseng compounds in bone remodelling .
properties
CAS RN |
112722-00-6 |
|---|---|
Molecular Formula |
C60H102O28 |
Molecular Weight |
1271.448 |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C60H102O28/c1-24(2)10-9-14-60(8,88-53-48(78)43(73)40(70)31(84-53)23-79-51-46(76)41(71)36(66)27(19-61)80-51)25-11-16-59(7)35(25)26(65)18-33-57(5)15-13-34(56(3,4)32(57)12-17-58(33,59)6)85-54-49(44(74)38(68)29(21-63)82-54)87-55-50(45(75)39(69)30(22-64)83-55)86-52-47(77)42(72)37(67)28(20-62)81-52/h10,25-55,61-78H,9,11-23H2,1-8H3/t25-,26+,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40+,41-,42-,43-,44-,45-,46+,47+,48+,49+,50+,51+,52-,53-,54-,55-,57-,58+,59+,60-/m0/s1 |
InChI Key |
LDIAQNKCRRXZCD-JKIFXVOUSA-N |
SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C)O)C)OC8C(C(C(C(O8)COC9C(C(C(C(O9)CO)O)O)O)O)O)O)C |
synonyms |
Ginsenoside Ra0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[6-Anilino-5-cyano-2-[2-[2-[4-fluoro-6-(3-propoxypropylamino)-1,3,5-triazin-2-yloxy]ethoxy]ethylamino]-4-methyl-3-pyridylazo]-4,6-dichlorobenzothiazole](/img/structure/B570878.png)

![Bicyclo[2.2.1]heptane-2,3-dicarboxamide](/img/structure/B570881.png)

![2-Oxobicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B570884.png)



